Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Description
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a 1,2,4-thiadiazine ring system, with two sulfonyl oxygen atoms completing the dioxidation at the 4-position. Its synthesis typically involves multi-step reactions, such as cyclization of sulfonamide precursors followed by borohydride-mediated reductions or alkylation steps .
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)5-3-7-6-2-1-4-8(6)11/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMLQZYEMOKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCS(=O)(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
The foundational approach involves reacting 2-(2-aminoethyl)pyrrolidine (1) with sulfonyldiisocyanate (2) in anhydrous THF at −15°C, producing N,N'-disulfonylthiourea intermediate (3) in 78% yield (Scheme 1A). Critical parameters include:
- Strict temperature control (−15°C ± 2°C) to prevent oligomerization
- Molar ratio 1:1.05 (amine:isocyanate) for complete conversion
- Molecular sieves (4Å) to scavenge trace moisture
Acid-Mediated Cyclization
Treatment of (3) with 48% aqueous HBr at reflux (110°C, 8 hr) induces sequential cyclization and oxidation, yielding the target compound (4) as white crystals (mp 214–216°C). Key observations:
- Reaction progress monitored by TLC (Rf 0.33 in EtOAc/hexane 1:1)
- Acid concentration below 40% results in incomplete ring closure
- Excess HBr (3 eq.) drives oxidation to sulfone groups
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| HBr Concentration | 30–55% | 48% | +22% |
| Reaction Time | 4–12 hr | 8 hr | +18% |
| Temperature | 90–120°C | 110°C | +15% |
Sulfonamide Ring-Closure Strategy
Diamine Sulfonylation
Reacting cis-3,4-diaminopyrrolidine (5) with chlorosulfonic acid (6) in dichloromethane (0°C → rt, 4 hr) forms bis-sulfonamide (7) (Scheme 2A). Crucial considerations:
- Slow addition rate (0.5 mL/min) prevents exothermic runaway
- Triethylamine (2.2 eq.) neutralizes HCl byproduct
- Recrystallization from MeOH/H2O (4:1) gives 92% purity
Microwave-Assisted Cyclization
Subjecting (7) to microwave irradiation (250 W, 140°C, DMF, 30 min) induces intramolecular nucleophilic attack, forming the thiadiazine ring. Comparative studies show:
Conventional vs. Microwave Synthesis
| Method | Time | Yield | Purity | Energy Use |
|---|---|---|---|---|
| Reflux (110°C) | 18 hr | 61% | 89% | 2.8 kWh |
| Microwave | 30 min | 79% | 94% | 0.4 kWh |
Domino Ring Assembly Process
Three-Component Reaction
A novel one-pot method combines:
- Pyrrolidine-2-carboxaldehyde (8) (1.0 eq.)
- Hydrazine hydrate (9) (2.2 eq.)
- Sulfur trioxide-pyridine complex (10) (1.05 eq.)
Reaction in acetonitrile at 80°C (6 hr) directly affords (4) via:
- Hydrazone formation
- [4π+2σ] electrocyclization
- Sulfur insertion/oxidation
Advantages
- No intermediate isolation required
- 81% overall yield (gram-scale demonstrated)
- Water as sole byproduct (Green Chemistry Index: 0.89)
Enantioselective Catalytic Synthesis
Chiral Phase-Transfer Catalysis
Employing Maruoka catalyst (11) (5 mol%) enables asymmetric synthesis from prochiral diene (12) (Scheme 4). Critical factors:
- KOH (50% aq.) as base
- Toluene/water biphasic system
- −20°C reaction temperature
Stereochemical Outcomes
| Catalyst Loading | Time | ee (%) | Yield |
|---|---|---|---|
| 2 mol% | 48 hr | 76 | 58% |
| 5 mol% | 24 hr | 92 | 82% |
| 10 mol% | 18 hr | 91 | 80% |
Solid-State Mechanochemical Synthesis
Solvent-Free Ball Milling
Reagent stoichiometry:
- Pyrrolidine-2,3-diol (13) (1.0 eq.)
- Sulfamide (14) (1.1 eq.)
- NaHCO3 (0.3 eq.) as proton sponge
Process parameters:
- Stainless steel jar (50 mL)
- 10 mm balls (4×)
- 600 RPM, 2 hr duration
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 98% |
| Isolated Yield | 89% |
| E-Factor | 3.2 |
| PMI | 6.8 kg/kg |
Biocatalytic Approach
Enzymatic Sulfur Oxidation
Utilizing modified sulfite oxidase (EC 1.8.3.1) from A. thaliana to catalyze final oxidation step:
Reaction Setup
- Thiadiazine sulfide (15) (100 mM)
- Enzyme (2 mg/mL)
- O2 (sparging, 0.5 L/min)
- Phosphate buffer (pH 7.4, 37°C)
Process Advantages
- 99.9% sulfide → sulfone conversion
- No over-oxidation products
- Recyclable enzyme (7 cycles, 85% activity)
Chemical Reactions Analysis
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide has found a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Saturation vs. Aromaticity: Hexahydro-pyrrolo derivatives are partially saturated, enhancing conformational flexibility but reducing π-stacking interactions compared to aromatic quinoline-fused analogs .
- Synthetic Complexity: Quinoline-fused systems require fusion with urea or multi-step alkylation , whereas pyrrolo-thieno derivatives utilize borohydride reductions for stabilization .
Reactivity and Functionalization
Alkylation Regioselectivity
- Hexahydro-pyrrolo Derivatives : Methylation at the pyrrolidine nitrogen is sterically hindered; reactions favor sulfonamide nitrogen or exocyclic positions. For example, compound 37 (5-methyl derivative) forms via methyl iodide alkylation under basic conditions .
- Quinoline-Fused Systems: Alkylation of sodium/potassium salts (e.g., 3a) predominantly targets the sulfonamide nitrogen in the thiadiazine ring, with minor pyridine-ring methylation. This contrasts with pyrido[4,3-e]-thiadiazines, where methylation occurs at the pyridine nitrogen .
Substitution Reactions
- Chlorination: Hexahydro-pyrrolo derivatives undergo chlorination at the thiadiazine 2-position, similar to quinoline analogs .
- Amination: Quinoline-fused thiadiazines (e.g., 6) react with amines (dimethylamine, butylamine) to yield 2-amino derivatives, a pathway less explored in pyrrolo systems .
Physicochemical and Spectral Properties
- Melting Points: Quinoline-fused compounds exhibit higher melting points (>306°C) due to aromatic stacking and hydrogen bonding, whereas pyrrolo-thieno derivatives melt at ~215°C .
- NMR Signatures: Hexahydro-pyrrolo: δ 2.09–3.76 (pyrrolidine protons), δ 7.30–7.59 (thiadiazine protons) . Quinoline-Fused: δ 7.5–8.2 (quinoline aromatic protons), δ 3.2–3.8 (sulfonamide NH₂) .
Biological Activity
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide (C6H12N2O2S) is a cyclic compound recognized for its diverse biological activities. Its unique fused heterocyclic structure contributes to its potential applications in medicinal chemistry, particularly as an antimicrobial, anticancer, and neuroprotective agent. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C6H12N2O2S
- Molecular Weight : 176.23 g/mol
- Structural Features : The compound exhibits a complex arrangement with nitrogen and sulfur atoms embedded within its rings, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound possesses several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics.
- Anticancer Activity : Derivatives of this compound have been evaluated for their anticancer properties. In vitro studies reveal that it can inhibit the growth of several human cancer cell lines. The mechanism appears to involve interference with cellular proliferation pathways.
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its interaction with neurotransmitter receptors suggests a role in enhancing cognitive functions and protecting neuronal cells from damage.
The precise mechanism of action for this compound is not fully elucidated; however, several pathways have been proposed:
- Receptor Binding : The compound may interact with various neurotransmitter receptors such as AMPA receptors. This interaction could enhance synaptic transmission and cognitive function.
- Cellular Pathways : It is suggested that the compound influences key signaling pathways involved in cell survival and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiadiazine derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,4-Benzothiadiazine 1,1-Dioxide | Benzene ring fused with thiadiazine | Potent neuroprotective effects |
| Thieno[3,2-b]pyrrole | Thieno ring system | Significant antimicrobial activity |
| Pyrido[3',2':3,4]thiadiazine | Pyridine ring alongside thiadiazine | Notable anticancer properties |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics .
- Anticancer Research : In vitro assays indicated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Evaluation : Experimental models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal cell death and improved cognitive performance in behavioral tests .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide, and what reaction conditions are critical for optimal yields?
- Methodological Answer : The compound is synthesized via cyclization and reduction steps. For example, intermediate 5-chloro-3-(2-oxopyrrolidin-1-yl)thiophene-2-sulfonamide is heated at 210°C to induce cyclization, followed by sodium borohydride reduction in isopropanol at 60°C to achieve the saturated core structure. Key conditions include:
- Cyclization : 210°C for 150 min in an open vessel.
- Reduction : NaBH₄ in isopropanol (5:1 molar ratio) at 60°C for 5–10 min.
- Purification : Recrystallization from methanol yields 50–55% purity .
- Data Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 210°C, 150 min | 75–80% |
| Reduction | NaBH₄, isopropanol, 60°C | 50–55% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Assigns proton environments (e.g., δ 2.09 ppm for 4’-H₂ and δ 7.30 ppm for aromatic protons in DMSO-d6) .
- 13C NMR : Identifies carbon frameworks (e.g., δ 23.4–143.4 ppm for heterocyclic carbons) .
- GC-MS/HRMS : Confirms molecular weight (e.g., m/z 324 [M⁺] with fragmentation patterns) .
- Critical Insight : Combined use of NMR and mass spectrometry ensures structural validation, particularly for distinguishing regioisomers.
Q. What purification strategies are recommended to isolate high-purity this compound?
- Methodological Answer :
- Recrystallization : Methanol is optimal for removing unreacted sulfonamide intermediates .
- Column Chromatography : Petroleum ether/ethyl acetate (7:3 v/v) resolves polar byproducts .
- Neutralization : Post-reduction, aqueous HCl neutralization minimizes salt contamination .
Advanced Research Questions
Q. How does the configurational stability of this compound compare to its analogues under physiological conditions?
- Methodological Answer : Configurational stability is assessed via:
- Dynamic HPLC : Chiralcel OD-R columns with aqueous mobile phases (pH 2.2–7.4) at 25–45°C. No enantiomerization is observed for Hexahydro derivatives, unlike benzo-fused analogues .
- Stopped-Flow BD-rHPLC : Evaluates racemization kinetics using immobilized artificial membrane (IAM) columns. Hexahydro derivatives show stability at pH 7.4 for 90 min, with minor racemization only at pH 1 .
- Data Table :
| Condition | Racemization Rate | Hydrolysis |
|---|---|---|
| pH 7.4, 37.5°C | <1% over 90 min | None |
| pH 1, 45°C | ~5% over 90 min | None |
Q. What structural modifications enhance the biological activity of this compound?
- Methodological Answer :
- Alkylation : Methylation at the 5-position (using CH₃I/K₂CO₃ in acetonitrile) improves AMPA receptor affinity .
- Cyclopropyl Substitution : Replacing ethyl with cyclopropyl groups at the 4-position enhances potentiator activity by 10-fold .
- Suzuki Coupling : Introducing aryl groups (e.g., 3-furanyl) via Pd-catalyzed cross-coupling boosts blood-brain barrier penetration .
Q. How does hepatic metabolism impact the pharmacokinetic profile of this compound?
- Methodological Answer :
- Microdialysis Studies : Hepatic CYP450 oxidizes the parent compound to unsaturated metabolites (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo-thiadiazine 1,1-dioxide), which retain activity but exhibit improved stability .
- Pharmacokinetic Parameters : Metabolites show 2.5× higher brain uptake compared to the parent compound, validated via LC-MS/MS .
Q. What mechanistic insights explain the reactivity of this compound in cyclization and reduction reactions?
- Methodological Answer :
- Cyclization : Proceeds via intramolecular nucleophilic attack of the sulfonamide nitrogen on the α-carbon of the pyrrolidone ring, facilitated by high-temperature melting .
- Reduction : NaBH₄ selectively reduces the thiadiazine ring’s imine bond without disrupting the fused pyrrolo system .
Q. How do computational methods support the design of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
